molecular formula C18H16N2O B12572752 2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)- CAS No. 642084-18-2

2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-

Cat. No.: B12572752
CAS No.: 642084-18-2
M. Wt: 276.3 g/mol
InChI Key: GTZGKCJYMKZORH-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-([1,1’-biphenyl]-3-ylmethoxy)- is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position and a biphenylmethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-([1,1’-biphenyl]-3-ylmethoxy)- typically involves the following steps:

    Formation of the Biphenylmethoxy Intermediate: The biphenylmethoxy group can be synthesized by reacting biphenyl with methanol in the presence of a suitable catalyst.

    Amination of Pyridine: The pyridine ring is aminated at the 2-position using ammonia or an amine under electrophilic substitution conditions.

    Coupling Reaction: The biphenylmethoxy intermediate is then coupled with the aminopyridine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-([1,1’-biphenyl]-3-ylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-Pyridinamine, 3-([1,1’-biphenyl]-3-ylmethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-([1,1’-biphenyl]-3-ylmethoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler aminopyridine derivative with similar chemical properties.

    3-Aminopyridine: Another aminopyridine isomer with distinct biological activities.

    4-Aminopyridine: Known for its use in neurological research and treatment.

Uniqueness

2-Pyridinamine, 3-([1,1’-biphenyl]-3-ylmethoxy)- is unique due to the presence of the biphenylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

642084-18-2

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-[(3-phenylphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C18H16N2O/c19-18-17(10-5-11-20-18)21-13-14-6-4-9-16(12-14)15-7-2-1-3-8-15/h1-12H,13H2,(H2,19,20)

InChI Key

GTZGKCJYMKZORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)COC3=C(N=CC=C3)N

Origin of Product

United States

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